molecular formula C11H16FNO B13253129 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol

1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13253129
M. Wt: 197.25 g/mol
InChI Key: KSCHUPZMMYJXFJ-UHFFFAOYSA-N
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Description

1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethylamino chain, which is further connected to a propanol moiety

Preparation Methods

The synthesis of 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 4-fluoroacetophenone with ethylamine, followed by reduction and subsequent reaction with propylene oxide. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve continuous flow reactors and advanced purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases like cancer and neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application.

Comparison with Similar Compounds

1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol can be compared with similar compounds such as:

    1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol: Contains a methyl group instead of fluorine, affecting its reactivity and interactions.

    1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol:

The uniqueness of this compound lies in its fluorine atom, which imparts specific electronic and steric effects, enhancing its utility in various scientific and industrial applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H16FNO/c1-8(14)7-13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

KSCHUPZMMYJXFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=C(C=C1)F)O

Origin of Product

United States

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